

Physicochemical properties of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Cat. No.: B087911

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid**

Prepared by: Senior Application Scientist

Introduction: Contextualizing a Modern Heterocycle in Drug Discovery

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research. The thiazole ring is a key structural motif found in numerous bioactive molecules. The strategic inclusion of a trifluoromethyl (-CF₃) group and a methoxy (-OCH₃) group onto this scaffold is deliberate. The -CF₃ group, a powerful electron-withdrawing moiety, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule.^[1] Understanding the fundamental physicochemical properties of this specific compound is therefore not merely an academic exercise; it is a critical prerequisite for any rational drug design or development program. These properties govern a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability and potential therapeutic efficacy.

This guide provides a detailed examination of the core physicochemical attributes of **2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid**, moving beyond simple data presentation to explain the causality behind experimental methodologies. The protocols described are designed as self-validating systems, ensuring the generation of robust and reliable data for critical decision-making in research and development.

Core Physicochemical Profile

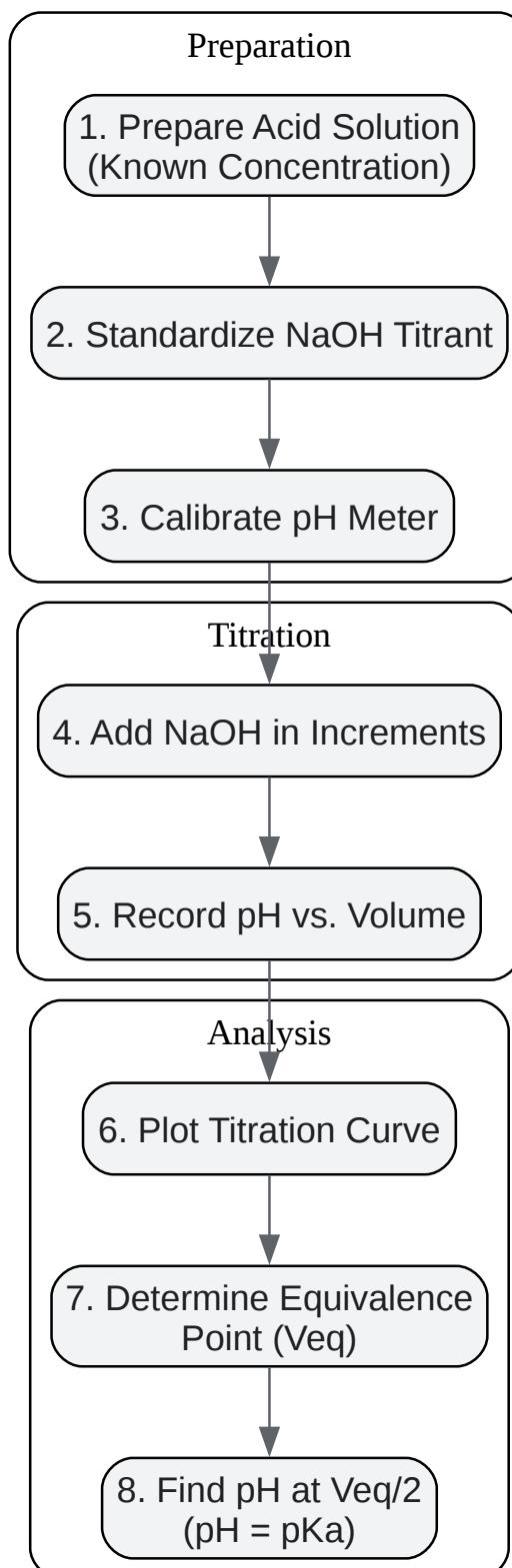
A summary of the key identification and physical state properties for **2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid** is presented below. While specific experimental values for pKa, LogP, and solubility are not widely published, this guide will detail the authoritative methods for their determination.

Property	Value / Description	Source(s)
IUPAC Name	2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid	[2]
CAS Number	1226776-93-7	[3][4]
Molecular Formula	C6H4F3NO3S	[3][5]
Molecular Weight	227.16 g/mol	[3]
Appearance	White to yellow powder or crystal	[2]
Purity	Typically supplied at $\geq 97\%$	[2][6]
InChI Key	DAGFIURSOZGKLT-UHFFFAOYSA-N	[2][6]

Acidity and Ionization Constant (pKa) Scientific Importance

The acid dissociation constant, or pKa, is arguably the most critical physicochemical parameter for an ionizable compound. It dictates the extent of ionization at a given pH. For **2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid**, the carboxylic acid group is the primary acidic

center. Its state of charge—anionic (deprotonated) or neutral (protonated)—profoundly influences solubility, membrane permeability, receptor binding, and formulation characteristics. The presence of the electron-withdrawing thiazole ring and trifluoromethyl group is expected to increase the acidity (i.e., lower the pKa) compared to a simple aliphatic carboxylic acid (which typically have a pKa around 4.8).[7][8] Accurately determining this value is essential for predicting its behavior in physiological environments, such as the stomach (low pH) and intestines (higher pH).


Authoritative Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and direct measurement of ionic equilibrium.[9][10] The method relies on monitoring pH changes as a strong base is incrementally added to a solution of the acid, based on the principles of the Henderson-Hasselbalch equation.[10]

Methodology:

- Preparation of Reagents:
 - Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
 - Prepare a solution of the test compound, **2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid**, at a known concentration (e.g., 0.01 M). If aqueous solubility is limited, a co-solvent system (e.g., 50:50 Methanol:Water) may be employed.
- Instrument Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa.
- Titration Procedure:
 - Place a precise volume (e.g., 50 mL) of the test compound solution into a jacketed beaker to maintain a constant temperature (e.g., 25°C).
 - Immerse the calibrated pH electrode and a stirrer into the solution.

- Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) using a burette.
- After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue well past the equivalence point.
- Data Analysis:
 - Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
 - Determine the equivalence point (V_{eq}), which is the point of maximum slope on the curve (inflection point), often found by analyzing the first or second derivative of the plot.
 - The half-equivalence point occurs at precisely half the volume of the equivalence point ($V_{eq}/2$).
 - The pK_a is the pH value of the solution at the half-equivalence point, where the concentrations of the protonated acid $[HA]$ and the deprotonated conjugate base $[A^-]$ are equal.[\[10\]](#)

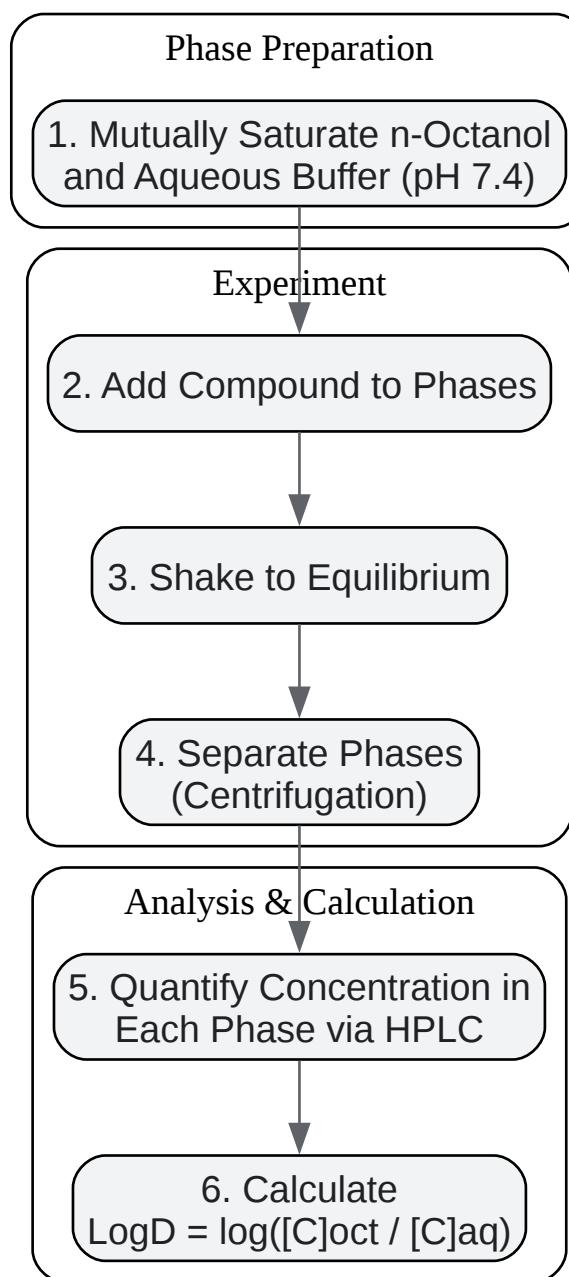
[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP / LogD)

Scientific Importance

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is quantified as the partition coefficient (P) between an oily phase (typically n-octanol) and an aqueous phase. For practical use, the logarithmic form, LogP, is employed. For an ionizable compound like our thiazole carboxylic acid, the distribution coefficient (LogD) is more physiologically relevant as it considers the partitioning of all species (ionized and neutral) at a specific pH.[11][12] A LogP value not greater than 5 is one of the criteria in Lipinski's "rule of five" for assessing drug-likeness.[12][13]


Authoritative Experimental Protocol: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for LogP and LogD determination due to its direct measurement of the partitioning equilibrium.[13][14]

Methodology:

- Phase Preparation:
 - Prepare the aqueous phase: For LogD7.4, use a phosphate-buffered saline (PBS) solution at pH 7.4. For LogP, use pure water.
 - Mutually saturate the phases: Mix equal volumes of n-octanol and the aqueous phase in a separatory funnel. Shake vigorously for 24 hours to ensure saturation. Allow the layers to separate completely before use. This step is critical to prevent volume changes during the actual experiment.
- Partitioning:
 - Prepare a stock solution of the test compound in the phase in which it is more soluble (likely n-octanol).

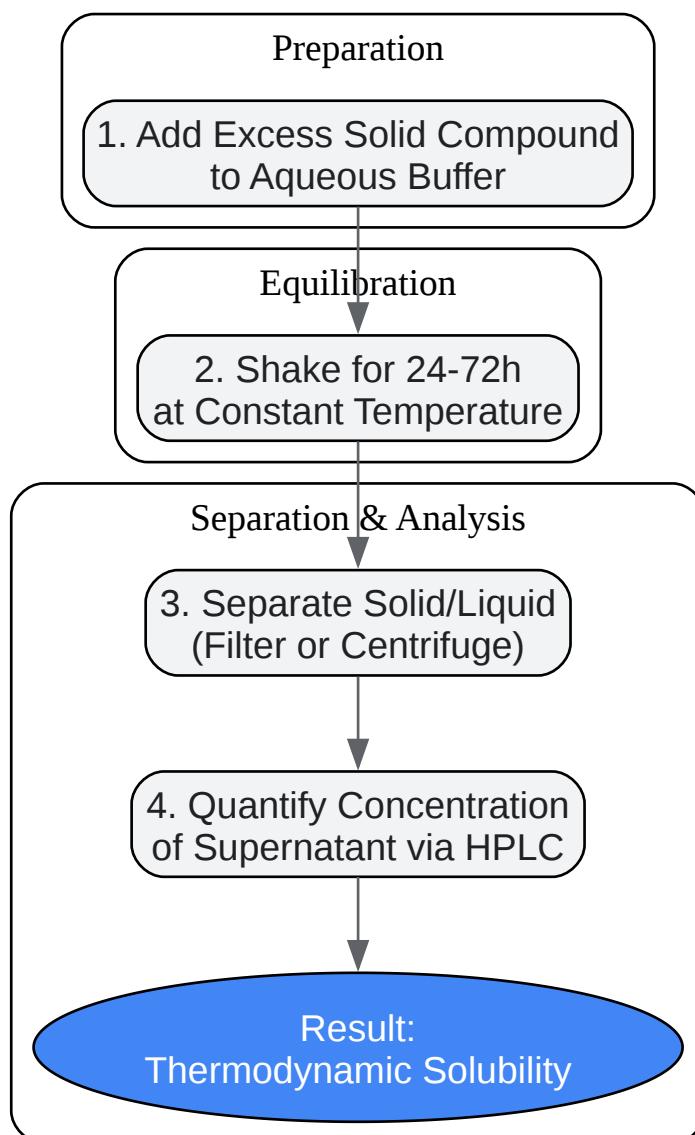
- Add a precise volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated aqueous phase. The starting concentration should be chosen to be well below the solubility limit in either phase.
- Cap the vial tightly and shake or agitate at a constant temperature for a sufficient time to reach equilibrium (typically 2-24 hours).
- Phase Separation and Analysis:
 - Centrifuge the vial at low speed to ensure a clean separation of the two phases.
 - Carefully withdraw an aliquot from each phase for analysis, avoiding any contamination of the interface.
 - Quantify the concentration of the compound in both the n-octanol (Coct) and aqueous (Caq) phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated for each phase.
- Calculation:
 - The distribution coefficient (D) is the ratio of the concentrations.
 - LogD is calculated as: $\text{LogD} = \log_{10}(\text{Coct} / \text{Caq})$.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for LogD determination by the shake-flask method.

Aqueous Solubility Scientific Importance

A drug must be in solution to be absorbed. Therefore, aqueous solubility is a fundamental property that directly impacts bioavailability.[\[15\]](#)[\[16\]](#) Poor solubility is a major hurdle in drug development, leading to formulation challenges and potentially insufficient therapeutic exposure.[\[17\]](#) It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock, while thermodynamic solubility represents the true equilibrium state between the solid compound and a saturated solution, making it the more definitive value for development.[\[16\]](#)[\[18\]](#)


Authoritative Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[\[18\]](#)

Methodology:

- System Preparation:
 - Prepare the relevant aqueous buffer (e.g., PBS at pH 7.4 to simulate physiological conditions).
 - Add an excess amount of the solid **2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid** to a vial containing a known volume of the buffer. The excess solid is crucial to ensure that equilibrium is established with a saturated solution.
- Equilibration:
 - Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
 - Agitate for an extended period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[\[18\]](#)[\[19\]](#)
- Sample Processing:
 - After equilibration, remove the vials and allow any undissolved solid to settle.

- Separate the saturated solution from the excess solid. This is a critical step and can be achieved by either:
 - Filtration: Using a low-binding filter (e.g., PVDF) to remove solid particles.
 - Centrifugation: Spinning the sample at high speed and carefully collecting the supernatant.
- Analysis and Quantification:
 - Prepare a standard calibration curve of the compound in the same buffer.
 - Analyze the clear filtrate or supernatant using a suitable, validated method (e.g., HPLC-UV or LC/MS) to determine the concentration of the dissolved compound.[\[17\]](#)[\[18\]](#)
 - The measured concentration is the thermodynamic solubility, typically reported in units of $\mu\text{g/mL}$ or μM .

[Click to download full resolution via product page](#)

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The physicochemical properties of **2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid**—namely its acidity, lipophilicity, and aqueous solubility—form the cornerstone of its drug-like potential. The presence of the carboxylic acid group ensures an ionizable handle, while the trifluoromethyl and thiazole moieties modulate these core properties in ways that can be advantageous for biological activity and metabolic stability. The experimental protocols detailed

in this guide represent robust, authoritative methods for quantifying these critical parameters. Generating this data is an indispensable first step in the journey of any novel compound from a laboratory curiosity to a potential therapeutic agent, providing the foundational knowledge required for effective lead optimization and rational formulation design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid | 1226776-93-7 [sigmaaldrich.com]
- 3. 1226776-93-7 | 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid - Moldb [moldb.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. labsolu.ca [labsolu.ca]
- 6. 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid [cymitquimica.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. researchgate.net [researchgate.net]
- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.williams.edu [web.williams.edu]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. rheolution.com [rheolution.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]

- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [Physicochemical properties of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087911#physicochemical-properties-of-2-methoxy-4-trifluoromethyl-thiazole-5-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com